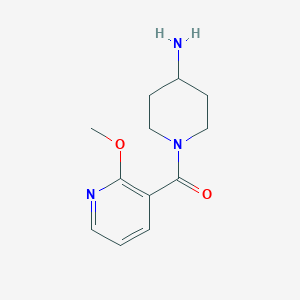![molecular formula C13H14N2O2 B1468567 1-[(3-氰基苯基)甲基]吡咯烷-3-羧酸 CAS No. 1405775-84-9](/img/structure/B1468567.png)
1-[(3-氰基苯基)甲基]吡咯烷-3-羧酸
描述
1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:药物设计与合成
吡咯烷环是1-[(3-氰基苯基)甲基]吡咯烷-3-羧酸的核心组成部分,由于其多功能性和生物学相关性,在药物化学中得到了广泛应用 。它可以作为构建具有潜在治疗作用的新型化合物的支架。氰基苯基基团可能与生物靶标相互作用,增强化合物的药理学特性。
不对称合成:对映选择性反应
该化合物可用于不对称合成,其目标是生产对映体纯的物质 。吡咯烷环的立体异构中心允许进行选择性反应,从而产生疗效更高、副作用更少的药物。
生物活性分子开发:靶标选择性
研究人员可以修饰吡咯烷环,开发具有高靶标选择性的生物活性分子 。氰基苯基部分可能在实现特定生物受体或酶的所需选择性方面至关重要。
药效团探索:3D结构分析
吡咯烷环的非平面性有助于药效团的三维结构 。这对探索药效团空间至关重要,从而导致发现具有独特作用机制的新药。
立体异构性研究:生物学特性改变
可以研究吡咯烷环的不同立体异构体,以了解空间取向如何影响候选药物的生物学特性 。这会显著影响与对映选择性蛋白质的结合模式,进而影响治疗结果。
ADME/毒性优化:理化参数修饰
加入氰基苯基基团等杂原子片段可以修饰理化参数,这对优化候选药物的吸收、分布、代谢、排泄和毒性(ADME/毒性)特性至关重要 。
化学合成:复杂分子的中间体
作为中间体,1-[(3-氰基苯基)甲基]吡咯烷-3-羧酸可用于合成更复杂的分子,可能导致开发具有新颖特性的新材料或化学实体 。
农药研究:杀虫剂和除草剂的开发
可以探索该化合物的结构特征,用于开发农药,如杀虫剂和除草剂。 氰基苯基基团可能会与害虫或杂草中的特定生物学途径相互作用,为作物保护提供了一种靶向方法 。
作用机制
Target of action
Pyrrolidine derivatives are known to interact with a wide range of biological targets. The specific targets depend on the exact structure of the compound .
Mode of action
The mode of action of pyrrolidine derivatives can vary greatly depending on their structure and the biological target they interact with. Some pyrrolidine derivatives are known to act as enzyme inhibitors, while others may interact with cell receptors .
Biochemical pathways
Pyrrolidine derivatives can affect various biochemical pathways. For example, some pyrrolidine derivatives have been found to inhibit enzymes involved in the synthesis of certain neurotransmitters, thereby affecting the signaling pathways in the nervous system .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine derivatives can vary greatly depending on their chemical structure. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of pyrrolidine derivatives can vary greatly depending on their specific targets and mode of action. Some pyrrolidine derivatives are known to have antimicrobial, anti-inflammatory, and anticancer effects .
Action environment
The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
属性
IUPAC Name |
1-[(3-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-2-1-3-11(6-10)8-15-5-4-12(9-15)13(16)17/h1-3,6,12H,4-5,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMOMHXMJXUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


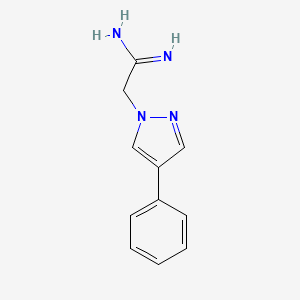
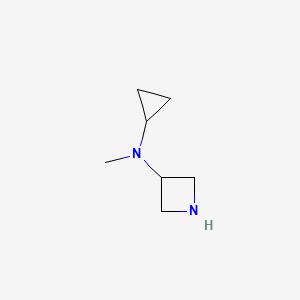

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)

![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)
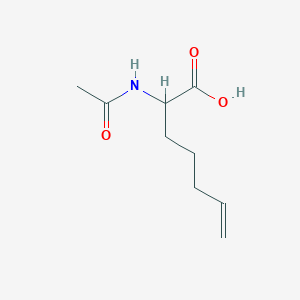
![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)
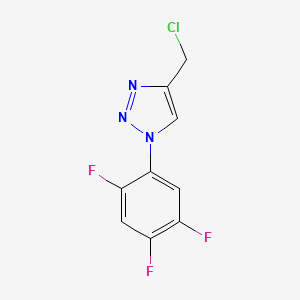
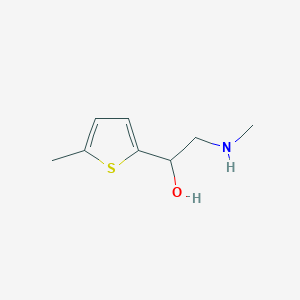
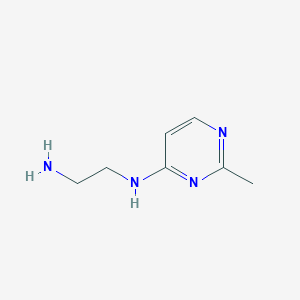
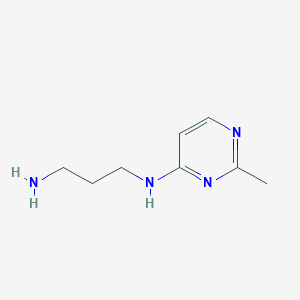
![[4-(Quinolin-2-yloxy)cyclohexyl]amine](/img/structure/B1468506.png)
